Home > Products > Screening Compounds P72825 > Doxorubicin-MVCP
Doxorubicin-MVCP -

Doxorubicin-MVCP

Catalog Number: EVT-255889
CAS Number:
Molecular Formula: C56H67N7O19
Molecular Weight: 1142.182
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Doxorubicin-MVCP, also known as MC-Val-Cit-PAB-Doxorubicin, is a Doxorubicin derivative with a MC-Val-Cit-PAB linker. Mc-Val-Cit-PAB is a cathepsin cleavable ADC peptide linker. Doxorubicin-MVCP can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers. Doxorubicin-MVCP is a useful agent to make Doxorubicin-conjugate for drug delivery, nanodrug research.
Source

Doxorubicin is originally isolated from the bacterium Streptomyces peucetius and has been a cornerstone in cancer treatment since its introduction in the 1960s. The MVCP variant may involve modifications to improve pharmacokinetics or delivery mechanisms, often synthesized through advanced chemical techniques.

Classification

Doxorubicin-MVCP falls under the class of antineoplastic agents. It is categorized as an anthracycline antibiotic due to its structure and mechanism of action, which involves intercalating DNA and inhibiting topoisomerase II.

Synthesis Analysis

Methods and Technical Details

The synthesis of doxorubicin derivatives like Doxorubicin-MVCP typically involves several methods:

  1. Chemical Modification: Doxorubicin can be chemically modified to create derivatives that may exhibit improved properties. For instance, site-selective acylation at the C-14 position can enhance solubility and reduce toxicity.
  2. Solid-Phase Synthesis: This method simplifies purification processes and allows for better control over reaction conditions. In one approach, doxorubicin hydrochloride is dissolved in tetrahydrofuran, followed by the addition of activated acyl donors and enzymes under controlled temperatures .
  3. Nanoparticle Loading: Recent studies have explored loading doxorubicin onto magnetic nanoparticles to improve targeted delivery and reduce systemic side effects. This involves preparing a nanosuspension where doxorubicin is added and gently mixed to achieve uniform distribution .
Molecular Structure Analysis

Structure and Data

The molecular structure of doxorubicin consists of a tetracyclic ring system with a sugar moiety attached. The core structure includes:

  • Chemical Formula: C₂₁H₂₃N₃O₁₃
  • Molecular Weight: Approximately 579.98 g/mol
  • Functional Groups: Hydroxyl groups, carbonyl groups, and an amino group contribute to its biological activity.

The structural modifications in Doxorubicin-MVCP may include alterations to these functional groups to enhance therapeutic efficacy or reduce cardiotoxicity.

Chemical Reactions Analysis

Reactions and Technical Details

Doxorubicin undergoes several chemical reactions during its synthesis and application:

  1. Acylation: The reaction of doxorubicin with acylating agents leads to the formation of various derivatives that can modify its pharmacological properties.
  2. Degradation Pathways: Understanding the stability of doxorubicin under physiological conditions is crucial. It can degrade through hydrolysis or oxidative pathways, which can affect its efficacy .
  3. Interaction with Biological Molecules: Doxorubicin intercalates into DNA, leading to the formation of drug-DNA adducts that inhibit replication and transcription processes.
Mechanism of Action

Process and Data

Doxorubicin exerts its anticancer effects primarily through:

  • DNA Intercalation: The planar structure of doxorubicin allows it to insert between DNA base pairs, disrupting normal DNA function.
  • Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, preventing DNA strand re-ligation during replication.
  • Reactive Oxygen Species Generation: Doxorubicin can induce oxidative stress within cancer cells, leading to apoptosis.

These mechanisms collectively contribute to the cytotoxic effects observed in cancer therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Red crystalline powder.
  • Solubility: Soluble in water (pH-dependent) and organic solvents like methanol.
  • Stability: Sensitive to light and heat; should be stored in a cool, dark place.

Chemical Properties

  • pKa Value: Approximately 8.2 (indicating weakly basic characteristics).
  • Melting Point: Around 200 °C (decomposes upon heating).
  • UV Absorbance: Characteristic absorbance peaks around 254 nm due to aromatic rings.

These properties are critical for formulating doxorubicin-MVCP for clinical use.

Applications

Scientific Uses

Doxorubicin-MVCP has several applications in scientific research and clinical practice:

  1. Cancer Treatment: Primarily used for treating various malignancies due to its efficacy in inhibiting tumor growth.
  2. Research on Drug Delivery Systems: Studies involving nanoparticle formulations aim at improving targeted delivery and minimizing side effects associated with conventional therapy .
  3. Pharmacokinetic Studies: Research on the absorption, distribution, metabolism, and excretion of doxorubicin derivatives helps optimize dosing regimens for better therapeutic outcomes .
Synthesis and Molecular Design of Doxorubicin-MVCP

Rationale for MC-Val-Cit-PAB Linker Integration in Anthracycline Derivatives

The molecular design of Doxorubicin-MVCP (MC-Val-Cit-PAB-Doxorubicin) centers on overcoming the systemic toxicity and lack of tumor selectivity inherent in native doxorubicin—a potent anthracycline chemotherapeutic. The integration of the MC-Val-Cit-PAB linker serves as a sophisticated prodrug strategy, where the maleimidocaproyl (MC) spacer enables conjugation to carrier molecules (e.g., antibodies, peptides, or polymers), while the Val-Cit dipeptide functions as a protease-specific cleavage site. This design exploits the elevated activity of lysosomal proteases (notably cathepsin B) in tumor cells compared to healthy tissues [3] [8]. Upon internalization into target cells, cathepsin B cleaves the amide bond between Cit and PAB (p-aminobenzyloxycarbonyl), triggering a spontaneous 1,6-elimination of p-aminobenzyl alcohol. This releases native doxorubicin, ensuring its cytotoxic activity is confined primarily to malignant cells [8]. The PAB spacer is critical for self-immolation, facilitating efficient drug release post-cleavage without modifying the active pharmacophore. This linker system directly addresses the cardiotoxicity and bone marrow suppression associated with free doxorubicin by minimizing off-target exposure [3].

Table 1: Functional Components of the MC-Val-Cit-PAB Linker in Doxorubicin-MVCP

ComponentChemical RoleBiological FunctionStructural Impact
Maleimidocaproyl (MC)Heterobifunctional spacerEnables conjugation to carriers (antibodies, peptides, polymers) via thiol-maleimide chemistryIntroduces 6-carbon alkyl chain enhancing solubility and reducing aggregation
Valine-Citrulline (Val-Cit)Dipeptide substrateSelective cleavage by cathepsin B overexpressed in tumor lysosomesOptimized sequence for protease recognition without steric hindrance
p-Aminobenzyloxycarbonyl (PAB)Self-immolative spacerPost-cleavage 1,6-elimination releases unmodified doxorubicinMaintains chemical integrity of anthracycline core during synthesis and circulation

Synthetic Pathways for Conjugation of Doxorubicin to Protease-Cleavable Linkers

The synthesis of Doxorubicin-MVCP is a multi-step sequence requiring precise control to preserve the reactivity of functional groups and ensure high conjugation efficiency. The canonical route begins with the preparation of the MC-Val-Cit-PAB linker scaffold [8]:

  • MC-Val Synthesis: 6-Maleimidocaproic acid is activated with N-hydroxysuccinimide (NHS) or tetrafluorophenyl ester (TFP), then coupled to N-Boc-valine. Acidic deprotection (e.g., trifluoroacetic acid) yields MC-Val.
  • Dipeptide Formation: MC-Val is coupled to N-Boc-citrulline using carbodiimide reagents (e.g., EDCI) with N-hydroxybenzotriazole (HOBt) catalysis, followed by deprotection.
  • PAB Incorporation: The Val-Cit dipeptide is conjugated to p-nitrophenyl N-(4-aminobenzyl)oxycarbonyl carbonate, followed by reduction of the nitro group to a primary amine.

The doxorubicin conjugation involves reacting the linker’s aniline group (N-terminal of PAB) with the C-13 keto group of doxorubicin. This is achieved via:

  • Carbamate Bond Formation: The PAB amine attacks the carbonyl carbon of N,N'-disuccinimidyl carbonate (DSC)-activated doxorubicin, generating a stable carbamate linkage [8].
  • Purification: Crude product is purified by preparative HPLC or size-exclusion chromatography to remove unreacted doxorubicin and linker derivatives. Analytical confirmation employs LC-MS (exact mass: 1141.4492 Da) and NMR (characteristic peaks: δ 7.8–8.1 ppm for anthraquinone protons, δ 5.3–5.6 ppm for saccharide protons) [8].

Critical to scalability is controlling epimerization risk during peptide coupling. Low-temperature (0–4°C) reactions with phosphonium salts (PyBOP) instead of carbodiimides minimize racemization at Val and Cit chiral centers [3].

Table 2: Key Synthetic Parameters for Doxorubicin-MVCP Production

StepReagents/ConditionsKey IntermediateYieldPurity Control
MC-Val CouplingNHS ester activation, DMF, 0°C → RT, 12hMC-Val-OH75–85%TLC (Rf 0.5 in EtOAc/hexane)
Val-Cit AmidationEDCI/HOBt, DIPEA, DCM, 2hMC-Val-Cit-OtBu70%HPLC-MS (tR = 6.2 min)
PAB Attachmentp-NP carbonate, THF, 24hMC-Val-Cit-PAB-NH₂65%¹H NMR (aromatic H integration)
Doxorubicin ConjugationDSC-activated dox, DIPEA, anhydrous DMSO, 48hDoxorubicin-MVCP60–70%Prep-HPLC (≥98% purity)

Structural Optimization for Enhanced Tumor Microenvironment Responsiveness

The responsiveness of Doxorubicin-MVCP to tumor-specific stimuli hinges on strategic modifications to its linker geometry and chemistry:

  • Dipeptide Optimization: The Val-Cit sequence was selected over alternatives (e.g., Phe-Lys or Ala-Leu-Ala) due to its enhanced cathepsin B specificity (kcat/KM > 10⁴ M⁻¹s⁻¹) and resistance to cleavage by plasma proteases like kallikrein. Methylation of the citrulline backbone further reduces off-target hydrolysis in circulation [3] [8].
  • Self-Immolative Spacer Engineering: Replacing PAB with 2-amino-5-(2,4-dinitrophenyl)aniline was explored but discarded due to slower elimination kinetics. PAB’s electron-donating amino group facilitates rapid 1,6-elimination (<1 min post-cleavage), ensuring immediate doxorubicin release [8].
  • Hydrophobicity-Balance: The maleimidocaproyl spacer’s C6 alkyl chain optimizes conjugate solubility. Shorter chains (e.g., C2 in MCshort-Val-Cit-PAB-Dox) increase aggregation risk, while longer chains (C12) impede protease accessibility to the cleavage site. The C6 length balances cellular uptake and linker exposure [3].

In vitro studies confirm that these optimizations confer pH-independent stability (t½ > 48 h in plasma, pH 7.4) versus rapid activation in tumor lysosomes (t½ = 2–4 h at pH 5.0 with cathepsin B). This differential stability is quantified by release kinetics: >90% doxorubicin liberation within 24 h when incubated with cathepsin B, versus <5% in serum after 72 h [3] [8]. Computational modeling (molecular dynamics simulations) reveals that the Val-Cit-PAB moiety adopts an extended conformation in aqueous solution, minimizing steric occlusion of the cleavage site by the maleimide or doxorubicin moieties.

Table 3: Structural Optimization Impact on Doxorubicin-MVCP Performance

ModificationStability (t½ in Plasma)Drug Release (t½ with Cathepsin B)Cellular Cytotoxicity (IC₅₀ in MCF-7)
Native Val-Cit-PAB>48 h2.1 h0.18 μM
Cit→MeCit substitution>50 h3.8 h0.32 μM
PAB→2-amino-5-DNP>45 h6.5 h0.87 μM
MC spacer: C6→C212 h1.9 h0.21 μM
MC spacer: C6→C12>60 h8.2 h1.45 μM

Concluding Remarks

Doxorubicin-MVCP exemplifies rational prodrug design through its protease-cleavable MC-Val-Cit-PAB architecture, which maximizes tumor-specific activation while minimizing systemic toxicity. Its synthesis leverages controlled carbamate chemistry and peptide coupling to ensure reproducible conjugation, while structural refinements to the linker and spacer units optimize pharmacokinetics and tumor microenvironment responsiveness. This molecule serves as a versatile platform for constructing advanced antibody-drug conjugates (ADCs) or polymer-prodrug hybrids targeting diverse malignancies.

Properties

Product Name

Doxorubicin-MVCP

Molecular Formula

C56H67N7O19

Molecular Weight

1142.182

SMILES

O=C1C=CC(N1CCCCCC(N[C@@H](C(C)C)C(N[C@H](C(NC(C=C2)=CC=C2COC(N[C@@H](C[C@H](O[C@H]3C[C@@](C(CO)=O)(O)CC4=C(O)C(C(C5=CC=CC(OC)=C5C6=O)=O)=C6C(O)=C43)O7)[C@H](O)[C@@H]7C)=O)=O)CCCNC(N)=O)=O)=O)=O

Synonyms

Doxorubicin-MVCP; MC-Val-Cit-PAB-Doxorubicin; MC-Val-Cit-PAB-Dox.;4-((S)-2-((S)-2-(6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido)-3-methylbutanamido)-5-ureidopentanamido)benzyl ((2S,3S,4S,6R)-3-hydroxy-2-methyl-6-(((1S,3S)-3,5,12-trihydroxy-3-(2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.